molecular formula C19H18FNO2 B2643651 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 2034304-55-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2643651
CAS No.: 2034304-55-5
M. Wt: 311.356
InChI Key: IOOPPHPUICAJOH-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory Activity

Compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their anti-inflammatory activities. A study presented the synthesis of novel derivatives and their assessment in anti-inflammatory activity assays. Among the synthesized compounds, several showed significant anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Anticonvulsant Properties

Research into benzofuran-acetamide scaffolds has demonstrated potential anticonvulsant activity. A series of derivatives were synthesized and tested against the maximal electroshock induced seizures model in mice. The study identified compounds with significant anticonvulsant activity, indicating the relevance of this chemical class for developing new treatments for epilepsy (Shakya et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study focused on benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, including their potential in dye-sensitized solar cells (DSSCs). The research assessed vibrational spectra, electronic properties, and light harvesting efficiency of these compounds. Additionally, molecular docking studies explored their interactions with Cyclooxygenase 1 (COX1), revealing insights into their bioactive potential and applications in renewable energy sources (Mary et al., 2020).

Src Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research highlights the role of these compounds in inhibiting cancer cell proliferation through targeting Src kinase, an enzyme involved in the regulation of cell growth and survival, thereby presenting a potential strategy for cancer therapy (Fallah-Tafti et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(10-17-12-15-4-2-3-5-18(15)23-17)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOPPHPUICAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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